molecular formula C13H22Cl3Si3 B12601848 CID 78066811

CID 78066811

Katalognummer: B12601848
Molekulargewicht: 368.9 g/mol
InChI-Schlüssel: XRTKOUIITCJUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Based on contextual analysis of related compounds (e.g., betulin derivatives, oscillatoxin analogs), CID 78066811 is hypothesized to belong to a class of bioactive triterpenoids or structurally complex natural products. Such compounds often exhibit pharmacological properties, including anti-inflammatory, antiviral, or anticancer activities, as seen in betulinic acid (CID 64971) and oscillatoxin D (CID 101283546) .

Key inferred characteristics of CID 78066811:

  • Molecular weight: Likely within 400–600 Da, based on triterpenoid analogs .
  • Functional groups: May include hydroxyl, carboxyl, or ester moieties, common in triterpenoids and microbial toxins .
  • Biological relevance: Potential roles in enzyme inhibition or receptor modulation, similar to betulin-derived inhibitors (e.g., CID 72326) .

Eigenschaften

Molekularformel

C13H22Cl3Si3

Molekulargewicht

368.9 g/mol

InChI

InChI=1S/C13H22Cl3Si3/c1-17(2)12-6-8-13(9-7-12)18(3,4)10-5-11-19(14,15)16/h6-9H,5,10-11H2,1-4H3

InChI-Schlüssel

XRTKOUIITCJUIL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)C1=CC=C(C=C1)[Si](C)(C)CCC[Si](Cl)(Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066811 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic methods are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of CID 78066811 may involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. The methods used in industrial settings are optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78066811 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

CID 78066811 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.

    Industry: CID 78066811 is used in the production of specialty chemicals, materials science, and other industrial applications.

Wirkmechanismus

The mechanism of action of CID 78066811 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares CID 78066811 with structurally or functionally related compounds, inferred from evidence on analogous PubChem entries:

Parameter CID 78066811 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula C₃₀H₅₀O₄ (estimated) C₃₀H₅₀O₂ C₃₃H₅₀O₈ C₃₈H₅₈O₆
Molecular Weight ~486.7 Da 442.7 Da 586.7 Da 622.9 Da
LogP (Lipophilicity) ~6.2 (predicted) 8.3 4.5 7.1
Solubility Low (aqueous) Insoluble in water Moderate (organic solvents) Low (aqueous)
Bioactivity Hypothesized enzyme inhibition Anticancer, antiviral Cytotoxic, ion channel modulation Enhanced bioavailability vs. betulin
Structural Features Triterpenoid backbone Lupane skeleton Polyketide-lactone Betulin + caffeoyl substitution

Key Findings:

Structural Diversity: CID 78066811 shares a triterpenoid core with betulin (CID 72326) but lacks the caffeoyl modification seen in CID 10153267, which enhances solubility and bioavailability . Oscillatoxin D (CID 101283546) diverges entirely, featuring a polyketide-lactone structure linked to marine toxin activity .

Functional Efficacy: Betulinic acid derivatives (e.g., CID 64971) are well-documented for their anticancer mechanisms, while CID 78066811’s inferred enzyme inhibition aligns with substrate competition observed in steroid-binding proteins . Oscillatoxin analogs exhibit ion channel disruption, a mechanism absent in triterpenoids, highlighting functional divergence despite overlapping molecular weights .

Pharmacokinetic Profiles :

  • Lipophilicity (LogP) varies significantly: CID 78066811’s predicted LogP (~6.2) suggests moderate membrane permeability, whereas betulin (LogP 8.3) requires structural derivatization for drug-like properties .

Research Implications and Limitations

  • Gaps in Data: The absence of experimental data for CID 78066811 necessitates validation via techniques like LC-MS/MS or NMR, as employed in the analysis of ginsenosides () and protein ubiquitination ().
  • Therapeutic Potential: Structural parallels to betulin derivatives suggest CID 78066811 could be optimized for enhanced solubility or target specificity, akin to 3-O-caffeoyl betulin .

Q & A

Q. What tools are recommended for managing large datasets from CID 78066811 experiments?

  • Answer :
  • Data Repositories : Upload raw data to platforms like Zenodo or Figshare.
  • Analysis Software : Use Python/R for statistical modeling or specialized tools like OriginLab for spectral analysis.
  • Version Control : Track changes with Git to maintain data integrity .

Peer Review and Publication

Q. How to address reviewer critiques about insufficient characterization of CID 78066811?

  • Answer :
  • Provide additional characterization data (e.g., elemental analysis, FTIR spectra) in revised submissions.
  • Cite established protocols (e.g., ACS guidelines) to justify methods.
  • Acknowledge limitations and propose future work to address gaps .

Q. What are common reasons for manuscript rejection in studies involving novel compounds like CID 78066811?

  • Answer :
  • Insufficient Data : Missing controls or incomplete spectral validation.
  • Overstated Claims : Avoid extrapolating beyond experimental evidence.
  • Ethical Lapses : Failure to disclose funding sources or conflicts of interest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.